HM30181AK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor this compound selectively binds to and inhibits the multidrug resistance (
Applications De Recherche Scientifique
1. P-glycoprotein Inhibition and Pharmacokinetics
HM30181AK, a third-generation P-glycoprotein (P-gp) inhibitor, has been studied for its effects on the pharmacodynamics and pharmacokinetics of various substances. In a study conducted by Kim et al. (2014), it was found that this compound significantly increases the systemic exposure to loperamide, a P-gp substrate, without altering pupil size, alertness, and oxygen saturation. This indicates its potential for inhibiting P-gp mainly in the intestinal endothelium, which can be beneficial as pan-inhibition of P-gp, especially in the brain, might lead to adverse events (Kim et al., 2014).
2. Enhancement of Oral Bioavailability
The enhancement of oral bioavailability of drugs is another significant application of this compound. Cha et al. (2013) investigated the effect of this compound on the oral bioavailability of loperamide. Their study showed that the oral bioavailability of loperamide was significantly enhanced and sustained for up to 14 days following a single oral administration of this compound. This highlights its potential in increasing the effectiveness of orally administered drugs (Cha et al., 2013).
3. Drug Development and Formulation
This compound has also been explored in drug development and formulation studies. Kim et al. (2016) developed HM30181 mesylate salt-loaded microcapsules to enhance the oral absorption of paclitaxel, demonstrating the potential of this compound in improving the efficacy of drugs with poor oral bioavailability. Their findings suggested that these microcapsules could significantly enhance the absorption of this compound, leading to improved bioavailability of paclitaxel (Kim et al., 2016).
4. Tolerability and Pharmacokinetic Properties
The tolerability and pharmacokinetic properties of this compound have been assessed in clinical settings. Kim et al. (2012) conducted a study to evaluate these aspects in healthy volunteers. They found that this compound was well tolerated and exhibited dose-dependent pharmacokinetic properties, which is crucial for its potential clinical applications (Kim et al., 2012).
5. Potential in Cancer Treatment
This compound has shown potential in cancer treatment, particularly in enhancing the efficacy of chemotherapy drugs. A study by Kwak et al. (2010) found that HM30181, as an MDR1 inhibitor, significantly increased the oral bioavailability and therapeutic efficacy of paclitaxel, an anti-cancer drug. This study underscores the potential of this compound in developing more effective oral chemotherapy regimens (Kwak et al., 2010).
Propriétés
Formule moléculaire |
C23H25ClN2O |
---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Synonymes |
HM30181AK; HM-30181AK; HM 30181AK.; Unknown |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.